molecular formula C27H34N6S2 B12929078 Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane CAS No. 62662-60-6

Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane

Cat. No.: B12929078
CAS No.: 62662-60-6
M. Wt: 506.7 g/mol
InChI Key: XOPMJPBHNKMIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two triazole rings connected by a methylene bridge, with benzyl and butylthio substituents enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane can be achieved through a multi-step process involving the following key steps:

  • Formation of 4-benzyl-5-(butylthio)-4H-1,2,4-triazole

      Starting Materials: Benzylamine, butylthiol, and hydrazine hydrate.

      Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol, under reflux conditions.

      Procedure: Benzylamine and butylthiol are reacted with hydrazine hydrate to form the triazole ring.

  • Coupling of Two Triazole Units

      Starting Materials: 4-benzyl-5-(butylthio)-4H-1,2,4-triazole and formaldehyde.

      Reaction Conditions: The reaction is conducted in the presence of a base such as sodium hydroxide, under mild heating.

      Procedure: The triazole units are coupled using formaldehyde to form the methylene bridge, resulting in this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.

      Products: Oxidation of the butylthio group to form sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in an inert atmosphere, often in anhydrous solvents.

      Products: Reduction of the triazole ring or the benzyl group.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Carried out in polar solvents, sometimes with the aid of catalysts.

      Products: Substitution at the benzyl or butylthio positions.

Scientific Research Applications

Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane involves its interaction with biological targets such as enzymes and receptors. The triazole rings can form hydrogen bonds and π-π interactions with these targets, modulating their activity. The butylthio and benzyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-phenyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane
  • Bis(4-methyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane

Uniqueness

Bis(4-benzyl-5-(butylthio)-4H-1,2,4-triazol-3-yl)methane is unique due to the presence of benzyl and butylthio substituents, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

62662-60-6

Molecular Formula

C27H34N6S2

Molecular Weight

506.7 g/mol

IUPAC Name

4-benzyl-3-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-5-butylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C27H34N6S2/c1-3-5-17-34-26-30-28-24(32(26)20-22-13-9-7-10-14-22)19-25-29-31-27(35-18-6-4-2)33(25)21-23-15-11-8-12-16-23/h7-16H,3-6,17-21H2,1-2H3

InChI Key

XOPMJPBHNKMIIG-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(N1CC2=CC=CC=C2)CC3=NN=C(N3CC4=CC=CC=C4)SCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.